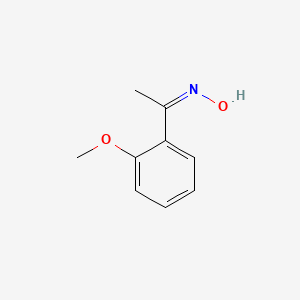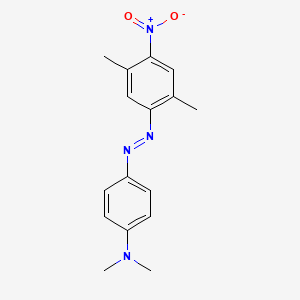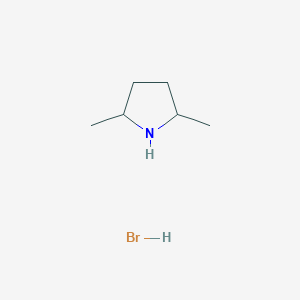
2-(((2,3-Dimethylphenyl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 2,3-dimethylaniline and salicylaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced biological activities and catalytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
- 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
- 2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl substitution can affect the compound’s steric and electronic properties, making it distinct from other similar Schiff bases .
Propriétés
Numéro CAS |
75019-99-7 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-[(2,3-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-8-14(12(11)2)16-10-13-7-3-4-9-15(13)17/h3-10,17H,1-2H3 |
Clé InChI |
CGAZQAQAVMZWCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=CC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)


![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)





![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


